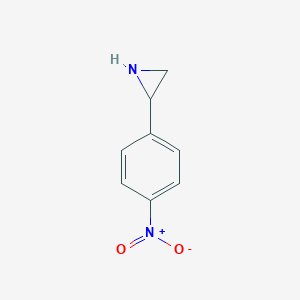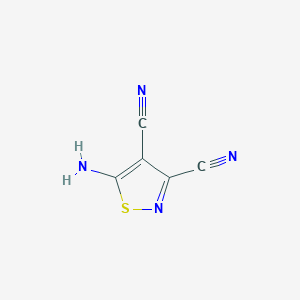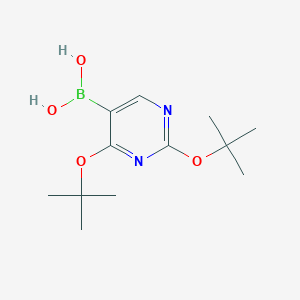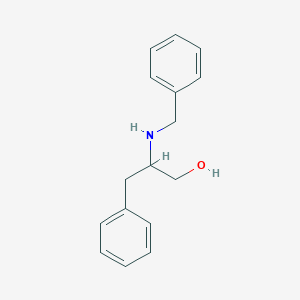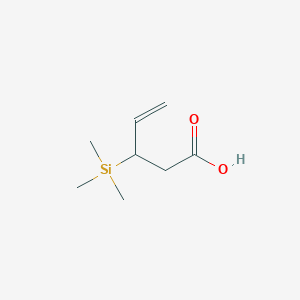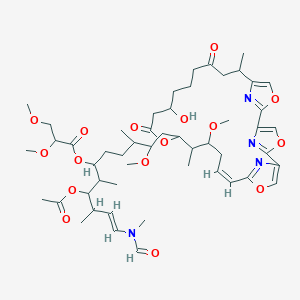
Ulapualide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ulapualide B is a natural product that is extracted from marine sponges. It has been found to possess various biological activities that make it an important compound for scientific research.
Wirkmechanismus
The mechanism of action of ulapualide B is not fully understood. However, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. Additionally, it has been found to inhibit the activity of NF-kappaB, which is a transcription factor that plays a key role in inflammation and cancer.
Biochemische Und Physiologische Effekte
Ulapualide B has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of NF-kappaB, which reduces inflammation. Furthermore, it has been shown to have anti-microbial activity against several strains of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Ulapualide B has several advantages for lab experiments. It is a potent compound that can be used to study the mechanisms of cancer and inflammation. Additionally, it has been found to have anti-microbial activity, which makes it an important compound for studying infectious diseases. However, ulapualide B is a complex natural product that is difficult to synthesize, which limits its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for ulapualide B research. Firstly, more studies are needed to fully understand the mechanism of action of ulapualide B. Additionally, more research is needed to explore the potential of ulapualide B as an anti-cancer and anti-inflammatory agent. Furthermore, more studies are needed to explore the potential of ulapualide B as an anti-microbial agent. Finally, more research is needed to develop more efficient methods for the synthesis of ulapualide B.
Conclusion:
Ulapualide B is a natural product that possesses various biological activities, making it an important compound for scientific research. Its potent anti-inflammatory, anti-tumor, and anti-microbial activities make it an important compound for studying cancer, inflammation, and infectious diseases. However, its complex structure and difficult synthesis limit its availability for lab experiments. Future research should focus on exploring the potential of ulapualide B as an anti-cancer, anti-inflammatory, and anti-microbial agent, as well as developing more efficient methods for its synthesis.
Synthesemethoden
Ulapualide B is a complex natural product that is difficult to synthesize. However, several research groups have reported the total synthesis of ulapualide B. The most efficient and practical method involves the use of a convergent approach, which involves the synthesis of two key fragments that are then coupled together.
Wissenschaftliche Forschungsanwendungen
Ulapualide B has been found to possess various biological activities, which make it an important compound for scientific research. It has been shown to have potent anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has been found to be a potent inhibitor of tubulin polymerization, which makes it an important compound for cancer research.
Eigenschaften
CAS-Nummer |
100045-74-7 |
|---|---|
Produktname |
Ulapualide B |
Molekularformel |
C51H74N4O16 |
Molekulargewicht |
999.1 g/mol |
IUPAC-Name |
[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate |
InChI |
InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+ |
InChI-Schlüssel |
IRCDNHGYZIAYSJ-VYHRCCAKSA-N |
Isomerische SMILES |
CC1CC(=O)CCCC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
SMILES |
CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
Kanonische SMILES |
CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
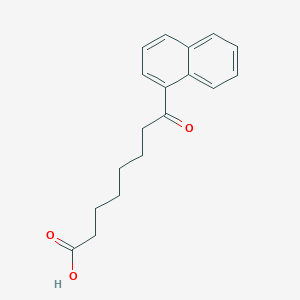
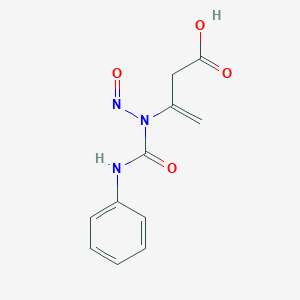
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

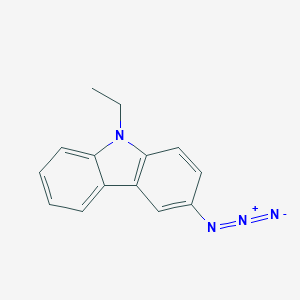

![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
